A Technical Guide to 3,6-dichloro-4-fluoro-1H-indazole for Advanced Research
A Technical Guide to 3,6-dichloro-4-fluoro-1H-indazole for Advanced Research
For Immediate Release
This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic route, and expected analytical characteristics of 3,6-dichloro-4-fluoro-1H-indazole. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering in-depth insights into this halogenated indazole derivative.
Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique bicyclic heteroaromatic system allows for diverse substitution patterns, leading to a wide array of derivatives with significant therapeutic potential.[2] Indazole-containing compounds have been successfully developed as anti-cancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[3] Consequently, 3,6-dichloro-4-fluoro-1H-indazole represents a compound of significant interest for the synthesis of novel bioactive molecules and for structure-activity relationship (SAR) studies in drug discovery programs.
Core Physicochemical Properties
While extensive experimental data for 3,6-dichloro-4-fluoro-1H-indazole is not widely available in the public domain, its fundamental properties can be accurately determined from its molecular formula, C₇H₃Cl₂FN₂.
| Property | Value |
| Molecular Formula | C₇H₃Cl₂FN₂ |
| Molecular Weight | 204.02 g/mol |
| Exact Mass | 203.9687 g/mol |
| CAS Number | 887567-95-5[4] |
| Predicted Solubility | Expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[5] |
| Appearance | Likely a solid at room temperature.[5] |
Proposed Synthesis of 3,6-dichloro-4-fluoro-1H-indazole: An Experimental Protocol
The synthesis of substituted indazoles can be achieved through various established methodologies.[2] A plausible and efficient route for the synthesis of 3,6-dichloro-4-fluoro-1H-indazole is proposed below, based on the cyclization of a suitably substituted benzonitrile with hydrazine. This method is analogous to established procedures for the synthesis of similar halogenated 3-aminoindazoles.[6]
Diagram of Proposed Synthetic Pathway
Caption: Proposed one-step synthesis of 3,6-dichloro-4-fluoro-1H-indazole.
Step-by-Step Methodology
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-6-fluorobenzonitrile (1.0 equivalent) in a suitable solvent such as ethanol or n-butanol.
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Addition of Reagent: To the stirred solution, add hydrazine hydrate (approximately 2-4 equivalents) dropwise at room temperature. The use of a slight excess of hydrazine hydrate helps to drive the reaction to completion.[5]
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Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The solvent can be removed under reduced pressure. The crude product can often be precipitated by the addition of cold water.
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Purification: The precipitated solid is collected by vacuum filtration and washed with cold water. For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography on silica gel can be employed to yield pure 3,6-dichloro-4-fluoro-1H-indazole.
Rationale Behind Experimental Choices
The choice of a substituted benzonitrile as the starting material is based on the well-established reactivity of ortho-halo benzonitriles towards nucleophilic substitution by hydrazine, which is followed by an intramolecular cyclization to form the indazole ring system.[6] The use of a protic solvent like ethanol or n-butanol is common for this type of reaction. The reflux conditions provide the necessary thermal energy to overcome the activation barrier for both the nucleophilic substitution and the subsequent cyclization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the N-H proton at a downfield chemical shift (typically >10 ppm), the position of which can be sensitive to solvent and concentration. The aromatic region should display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the positions of the chlorine and fluorine substituents.
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¹³C NMR: The carbon NMR spectrum will exhibit signals in the aromatic region (typically 100-150 ppm). The carbon atoms directly attached to the halogen atoms will show characteristic chemical shifts. Furthermore, the carbon attached to the fluorine atom is expected to show a large one-bond C-F coupling constant.
Mass Spectrometry (MS)
The mass spectrum of 3,6-dichloro-4-fluoro-1H-indazole is a critical tool for confirming its molecular weight. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (203.9687 g/mol ). A key diagnostic feature will be the characteristic isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a characteristic broad absorption band in the region of 3150-3000 cm⁻¹, corresponding to the N-H stretching vibration. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The spectrum will also contain a series of sharp bands in the 1620-1450 cm⁻¹ region, which are characteristic of the C=C and C=N stretching vibrations of the aromatic and pyrazole rings.
Applications in Drug Discovery and Development
Substituted indazoles are a cornerstone of modern drug discovery, with several compounds having reached clinical use, particularly in oncology.[1] The strategic placement of chlorine and fluorine atoms in 3,6-dichloro-4-fluoro-1H-indazole makes it a valuable scaffold for the development of novel therapeutic agents.
Potential as a Kinase Inhibitor Scaffold
Many indazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[1] The 3,6-dichloro-4-fluoro-1H-indazole core can be further functionalized at various positions to generate libraries of compounds for screening against a wide range of kinases.
Workflow for Screening in Drug Discovery
Caption: A typical workflow for the development of indazole-based kinase inhibitors.
The diverse biological activities of substituted indazoles, ranging from anti-cancer to antimicrobial effects, underscore the potential of 3,6-dichloro-4-fluoro-1H-indazole as a starting point for the development of new and effective therapies.[1]
References
- NextSDS. 3,6-DICHLORO-4-FLUORO-(1H)INDAZOLE — Chemical Substance Information.
- BenchChem. The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Oriental Journal of Chemistry. Novel Substituted Indazoles towards Potential Antimicrobial Agents.
- BenchChem. An In-depth Technical Guide to the Chemical Properties of 3,4-Dichloro-1H-indazole.
- BenchChem. A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.
- BenchChem. Spectroscopic Data Interpretation for Indazole Compounds: A Technical Guide.
- BenchChem. 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.
Sources
- 1. Exact Mass Calculator, Isotope Abundance Calculator, Single Isotope Version [sisweb.com]
- 2. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]
- 3. nextsds.com [nextsds.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]
- 6. 885522-18-9 CAS MSDS (3,6-DICHLORO-4-(1H)INDAZOLE CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
